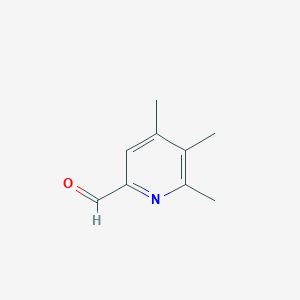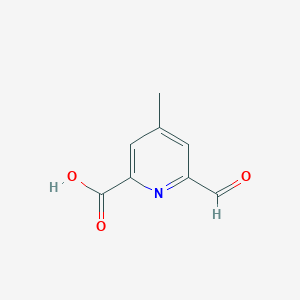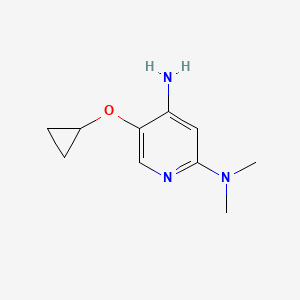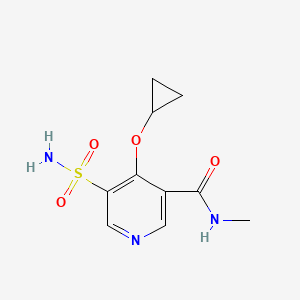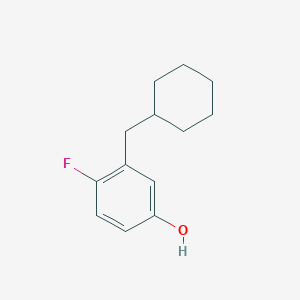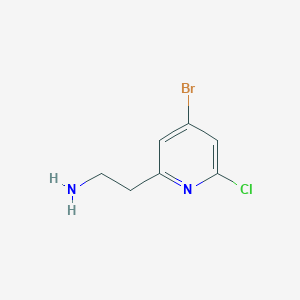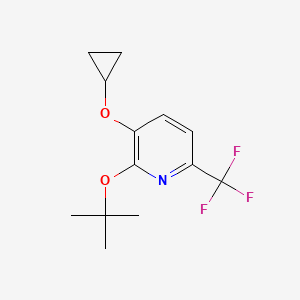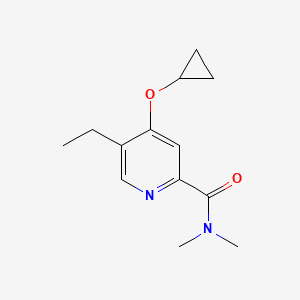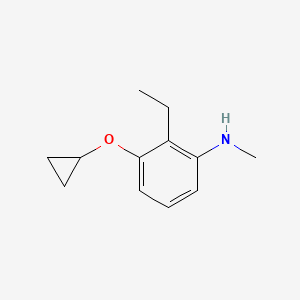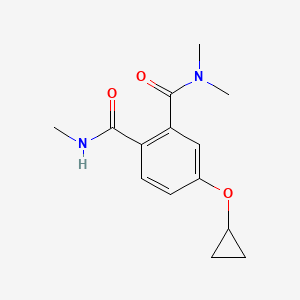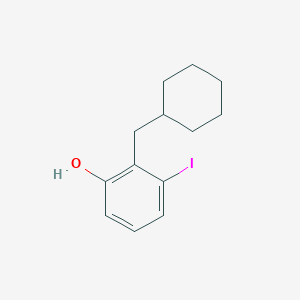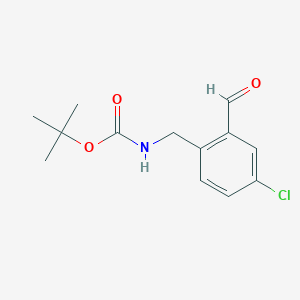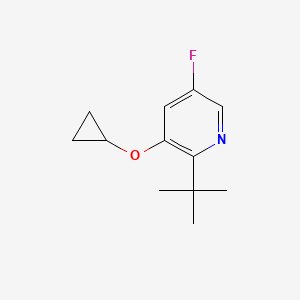
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is an organic compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a fluorine atom attached to a pyridine ring. It is commonly used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Cyclopropoxy Group Addition: The cyclopropoxy group is added through nucleophilic substitution reactions.
Fluorination: The fluorine atom is introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the cyclopropoxy or fluorine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups.
Applications De Recherche Scientifique
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and the cyclopropoxy group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tert-butyl-3-cyclopropoxy-5-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
2-Tert-butyl-3-cyclopropoxy-5-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
2-Tert-butyl-3-cyclopropoxy-5-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
2-Tert-butyl-3-cyclopropoxy-5-fluoropyridine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
2-tert-butyl-3-cyclopropyloxy-5-fluoropyridine |
InChI |
InChI=1S/C12H16FNO/c1-12(2,3)11-10(15-9-4-5-9)6-8(13)7-14-11/h6-7,9H,4-5H2,1-3H3 |
Clé InChI |
MWDRGIUSVKOEHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=N1)F)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


